Product packaging for IHR-Cy3(Cat. No.:)

IHR-Cy3

Cat. No.: B1191947
M. Wt: 1174.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Hedgehog Signaling Pathway Research

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, responsible for the proper formation of numerous tissues and organs, including the brain, skeleton, and lungs. wikipedia.org In vertebrates, the pathway is activated by one of three Hedgehog protein ligands: Sonic hedgehog (SHH), Indian hedgehog (IHH), or Desert hedgehog (DHH). wikipedia.orgnih.gov

The core mechanism of the pathway involves a series of interactions between proteins on the cell surface. In the absence of a Hedgehog ligand, a transmembrane receptor called Patched (PTCH1) actively inhibits another transmembrane protein, Smoothened (SMO). nih.govabcam.cn This inhibition prevents SMO from initiating downstream signals. When a Hedgehog ligand binds to PTCH1, the inhibitory effect on SMO is lifted. abcam.cnyoutube.com The now-active SMO protein triggers a cascade that ultimately leads to the activation of the Gli family of transcription factors, which move into the cell nucleus to control the expression of specific target genes that regulate cell growth, differentiation, and survival. nih.gov

Dysregulation of the Hedgehog pathway has been implicated in various developmental abnormalities and is a known driver in the formation and progression of several types of cancer. wikipedia.org Consequently, there is significant scientific interest in developing molecules that can modulate this pathway. IHR-Cy3 functions as a potent antagonist of Smoothened. glpbio.com By binding to and inhibiting SMO, it effectively blocks the entire downstream signaling cascade, even in the presence of Hedgehog ligands. This makes it an invaluable research tool for studying the consequences of pathway inhibition and for investigating the role of Smoothened in cellular function.

Property of this compoundDescription
Target Smoothened (SMO) receptor
Function Antagonist (Inhibitor)
Potency (IC50) 100 nM glpbio.com

This table summarizes the key pharmacological properties of this compound.

Role of this compound as a Fluorescent Chemical Probe

The defining characteristic of this compound is its identity as a fluorescent chemical probe. It is a conjugate molecule, created by chemically linking the Smoothened antagonist to a cyanine (B1664457) dye known as Cy3. Cy3 is a synthetic fluorophore widely used in biological research due to its bright orange-red fluorescence and high photostability. baseclick.euthermofisher.com It can be readily attached to other molecules, such as proteins or nucleic acids, to serve as a visual marker. baseclick.eualfa-chemistry.com

By incorporating the Cy3 dye, this compound allows researchers to directly visualize the location of the Smoothened receptor it binds to. When this compound is introduced to cells or tissues, it binds to SMO, and its location can be precisely determined using techniques like fluorescence microscopy. baseclick.eu This enables detailed studies of SMO trafficking, localization on the cell membrane or within specific cellular compartments like the primary cilium, and its interaction with other cellular components.

The ability to track the antagonist-receptor interaction in real-time provides insights that would be difficult to obtain with non-fluorescent inhibitors. Researchers can use this compound to visually confirm target engagement, investigate how different cellular conditions affect SMO availability, and screen for other molecules that might compete for the same binding site. This makes this compound a sophisticated tool for high-resolution imaging and for probing the molecular dynamics of the Hedgehog signaling pathway. alfa-chemistry.com

Property of Cy3 FluorophoreValue
Excitation Maximum ~550 nm
Emission Maximum ~570 nm baseclick.eu
Laser Line for Excitation 532 nm thermofisher.com
Observed Color Orange-Red baseclick.eu

This table outlines the spectroscopic properties of the Cyanine-3 (Cy3) dye, which is the fluorescent component of this compound.

Properties

Molecular Formula

C58H63Cl3N6O10S2

Molecular Weight

1174.64

Synonyms

(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ihr Cy3 Analogues

Strategies for IHR-Cy3 Probe Synthesis

The synthesis of this compound as a fluorescent probe is a multi-step process that ensures the retention of the core antagonist activity of IHR-1 while enabling visualization.

Derivatization of IHR-1 for Fluorophore Conjugation

This compound serves as a chemical probe designed to monitor the interaction between IHR-1 and Smoothened (Smo). nih.govresearchgate.net The synthetic pathway to generate this fluorescent probe involved a key derivatization of IHR-1. Initially, a chlorine atom within the IHR-1 structure was replaced with an amino group. nih.govresearchgate.net Following this, an aliphatic extension, specifically IHR-C7, was introduced to serve as a bridge for conjugating the Cy3 fluorophore to the IHR-1 scaffold. nih.govresearchgate.net The general approach for fluorophore conjugation, particularly with Cy3, often involves NHS ester chemistry, which facilitates coupling with primary amines. rsc.orginterchim.frthermofisher.com The detailed synthesis of this compound has been previously described in supplemental experimental procedures. nih.gov

Retention of Target Activity in Synthetic Intermediates

A critical aspect of the this compound synthesis strategy was ensuring that the biological activity against Smoothened was maintained throughout the derivatization process. Notably, the synthetic intermediates, such as IHR-NBoc and IHR-C7, were found to retain anti-Smo activity. nih.govresearchgate.net This retention of activity in the intermediates, and subsequently in the final this compound probe, is crucial for its function as a reliable tool for studying Smo interactions. This compound itself is characterized as a potent fluorescent Smo antagonist, exhibiting an IC₅₀ of 100 nM. tocris.comrndsystems.commedchemexpress.com This demonstrates that the conjugation of the large Cy3 fluorophore did not significantly compromise the antagonist properties of the IHR-1 core. IHR-1, the parent compound, is recognized as a potent Smo antagonist. nih.gov

Table 1: Key Biological Activity and Properties of this compound

PropertyValueUnitReference
IC₅₀ (Smo Antagonist)100nM tocris.comrndsystems.commedchemexpress.com
Molecular Weight1174.64 g/mol tocris.comrndsystems.commedchemexpress.com
FormulaC₅₈H₆₃Cl₃N₆O₁₀S₂- tocris.comrndsystems.com
Purity (HPLC)≥95% tocris.comrndsystems.com

Development of Modified this compound Derivatives

Beyond the initial this compound probe, efforts have been made to develop modified derivatives to enhance specific properties relevant for research applications.

Structure-Activity Relationship Studies for Enhanced Antagonist Properties

Structure-Activity Relationship (SAR) studies have provided valuable insights into the chemical features of IHR-1 that are essential for its Smo antagonist activity. A key finding from these studies is that switching the substitution pattern of IHR-1 from para to meta, resulting in IHR-1 (meta), leads to a loss of its Smo inhibitory activity. nih.govresearchgate.net This highlights the precise structural requirements for effective Smo antagonism by the IHR-1 scaffold. The fact that this compound retains anti-Smo activity despite the significant modification with the Cy3 fluorophore further underscores the robustness of the IHR-1 core's antagonist properties. nih.govresearchgate.net

The modularity of the IHR-1 backbone was further explored through the engineering of IHR-SAHA, a derivative that incorporates a molecule resembling SAHA, a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net This demonstrates the potential to introduce new biological activities while maintaining or modifying the original Smo antagonism. The SMO and HDAC inhibitory activities in IHR-SAHA were found to be uncoupled, indicating their modular nature. nih.gov

Engineering for Improved Research Utility (e.g., enhanced cell permeability)

Enhancing the research utility of IHR-1 derivatives, particularly in terms of cell permeability, has been a significant area of development. One notable derivative, IHR-NAc (N-acetylated IHR-1), was engineered and demonstrated approximately 100-fold greater cell membrane permeability compared to the parent IHR-1. nih.gov This enhanced permeability is crucial as it allows IHR-NAc to access intracellularly localized activated Smo, a compartment that is largely inaccessible to IHR-1. nih.gov Consequently, IHR-NAc exhibited improved maximal inhibitory action against SAG-induced Smo response compared to IHR-1. nih.gov The synthetic strategy employed for this compound also contributed to the generation of IHR-NAc, which showed remarkable improvements in inhibiting SAG-induced Smo response. nih.gov Similarly, the formation of IHR-SAHA by adding SAHA to IHR-1 also contributed to increased cell membrane permeability of IHR-1. nih.gov

The inherent fluorescent nature of this compound itself significantly enhances its research utility, enabling its use in various imaging and binding studies to visualize and quantify Smo interactions in cellular contexts. nih.govresearchgate.netnih.govtocris.com

Table 2: Comparison of Cell Permeability and Activity of IHR-1 and IHR-NAc

CompoundRelative Cell Permeability (vs. IHR-1)Effect on SAG-induced Smo ResponseAccessibility to Intracellular SmoReference
IHR-11x (reference)Incapable of blocking maximal responseLimited nih.gov
IHR-NAc~100x greaterImproved maximal inhibitory actionYes nih.gov

Molecular and Cellular Mechanisms of Ihr Cy3 As a Research Tool

Influence on Downstream Hedgehog Pathway Elements

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. worc.ac.uk The pathway's core mechanism involves the relief of inhibition on the Smoothened receptor, which in turn modulates the activity of Gli family transcription factors. As a Smo antagonist, IHR-Cy3 influences key downstream events in this cascade.

In the absence of a Hedgehog signal, the pathway is kept in an "off" state. During this state, the full-length Gli3 protein (Gli3FL) is proteolytically processed into a shorter repressor form (Gli3R). nih.govnih.govresearchgate.net This processing is a critical step for repressing Hh target genes and is dependent on the activity of Protein Kinase A (PKA). nih.govresearchgate.net The Suppressor of fused (Sufu) protein plays a conserved negative regulatory role by binding directly to Gli proteins, sequestering them in the cytoplasm and promoting their processing into repressors. nih.govbohrium.com

Activation of the Smoothened receptor inhibits the proteolytic processing of Gli3, leading to an accumulation of the full-length activator form. researchgate.net By acting as a Smoothened antagonist, this compound maintains the "off" state of the pathway. Consequently, the use of this compound is expected to promote the PKA-dependent proteolytic processing of Gli3FL into Gli3R. This action reinforces the transcriptional repression of Hedgehog target genes. Furthermore, by inhibiting Smo, this compound would stabilize the inhibitory complex between Sufu and Gli proteins, preventing the nuclear translocation and activation of Gli transcription factors. worc.ac.uknih.gov

The primary cilium is a microtubule-based organelle that acts as a central signaling hub for the Hedgehog pathway in vertebrates. mdpi.com The localization of key pathway components to this organelle is tightly regulated. G protein-coupled receptor 161 (Gpr161) is an orphan GPCR that localizes to the primary cilium and functions as a negative regulator of the Hh pathway by maintaining high levels of cAMP and PKA activity. mdpi.com

Upon activation of the Hedgehog pathway, Smoothened translocates to and accumulates within the primary cilium. nih.gov This event triggers the rapid removal of Gpr161 from the cilium, which lowers cAMP levels and contributes to pathway activation. mdpi.comnih.gov As a Smoothened antagonist, this compound prevents the activation and subsequent ciliary accumulation of Smo. This blockade of Smo activity is therefore expected to inhibit the expulsion of Gpr161 from the primary cilium. By maintaining Gpr161 localization within the cilium, this compound helps to sustain the basal repressive state of the Hedgehog signaling pathway. mdpi.comnih.gov

Pathway ElementEffect of Smoothened Inhibition by this compoundCellular ConsequenceReference
Gli3 Proteolytic ProcessingPromotes processing of Gli3FL to Gli3REnhanced repression of Hh target genes nih.govnih.govresearchgate.net
Sufu/Gli InteractionStabilizes the Sufu-Gli inhibitory complexSequestration of Gli proteins in the cytoplasm worc.ac.uknih.govbohrium.com
Gpr161 Ciliary LocalizationPrevents the removal of Gpr161 from the primary ciliumMaintained repression of Hh signaling mdpi.comnih.gov

Applications of Ihr Cy3 in in Vitro Biological Research Methodologies

Cellular Binding Assays and Receptor Occupancy Studies

Cellular binding assays are fundamental in pharmacology to determine how a ligand interacts with its receptor on the cell surface. For these assays, IHR-Cy3's fluorescent properties eliminate the need for radioactive isotopes, offering a safer and often more direct method of detection.

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. nih.govbioagilytix.com When used to assess receptor binding, it can quantify the percentage of cells bound by a fluorescent ligand and the intensity of the fluorescence, which corresponds to the number of binding sites. nih.govbioagilytix.com

In a typical experiment, cells engineered to express the Smoothened receptor are incubated with varying concentrations of this compound. The cells are then analyzed on a flow cytometer, which measures the fluorescence of each individual cell. The resulting data can be used to determine the saturation binding characteristics of this compound to its target. The bright orange-red fluorescence of the Cy3 dye is typically excited using a 532 nm laser line and detected using filters appropriate for its emission spectrum (around 570 nm). baseclick.eu

An illustrative data set from such an experiment is presented below:

This compound Concentration (nM)Percentage of Fluorescent Cells (%)Mean Fluorescence Intensity (MFI)
01.510
1035.2850
5078.94500
10095.18200
20096.58350
40096.88400

This table represents example data that could be generated in a flow cytometry binding assay to demonstrate concentration-dependent binding of this compound to Smoothened-expressing cells.

Beyond determining if binding occurs, this compound can be used to quantify the affinity of this interaction. This is often achieved through competitive binding assays. In this setup, receptor-expressing cells are incubated with a fixed concentration of this compound and increasing concentrations of a non-fluorescent competitor compound. The competitor will displace this compound from the Smoothened receptor, leading to a decrease in cellular fluorescence.

The concentration of the competitor that displaces 50% of the bound this compound is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the binding affinity (Ki) of the competitor. This compound itself is characterized as a potent antagonist with an IC50 value of 100 nM. glpbio.com

An example of data from a competitive binding experiment is shown below:

Competitor Concentration (nM)This compound Binding (% of Maximum)
0.198.5
195.2
1085.1
10050.3
100015.8
100005.1

This table illustrates how the binding of this compound decreases with the addition of a non-fluorescent competitor, allowing for the determination of the competitor's IC50 value.

Functional Assays for Pathway Modulation and Activity

As an antagonist of the Smoothened receptor, this compound is expected to inhibit the Hedgehog signaling pathway. This inhibition can be measured through various functional assays that assess downstream cellular responses.

The Hedgehog signaling pathway culminates in the activation of Gli family transcription factors, which translocate to the nucleus and induce the expression of target genes such as GLI1 and PTCH1. As a Smoothened antagonist, this compound is expected to suppress this transcriptional activation. researchgate.net

To assess this, researchers can use a reporter gene assay. In this system, cells are engineered with a reporter construct containing a promoter with Gli-binding sites upstream of a gene encoding a measurable protein, such as luciferase. When the Hedgehog pathway is activated, Gli transcription factors bind to the promoter and drive the expression of the reporter gene. Treatment with this compound would be expected to block this process, leading to a dose-dependent decrease in reporter gene activity.

While this compound is a receptor antagonist and does not directly interact with DNA, its effects on signaling pathways can indirectly influence protein-DNA interactions. The inhibition of the Hedgehog pathway by this compound prevents the activation of Gli transcription factors, thus reducing their binding to target DNA sequences.

This downstream effect can be monitored using techniques that measure protein-DNA binding. One such method is the electrophoretic mobility shift assay (EMSA). In an EMSA, a labeled DNA probe containing the target binding site for a protein of interest is incubated with nuclear extracts from cells. If the protein is present and active in the extracts, it will bind to the DNA probe, causing it to migrate more slowly through a gel during electrophoresis. By treating cells with this compound prior to preparing the nuclear extracts, one would expect to see a decrease in the amount of shifted DNA probe corresponding to the Gli transcription factor, indicating an inhibition of its DNA-binding activity.

The Cy3 fluorophore itself is also a valuable tool for studying protein-DNA interactions through a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). nih.govelsevierpure.com In PIFE, the fluorescence intensity of a Cy3-labeled nucleic acid increases when a protein binds in close proximity to the dye. nih.govbiorxiv.org While this compound is a receptor ligand, a custom-synthesized DNA probe labeled with Cy3 could be used in an in vitro assay with purified Gli protein to monitor binding, and the inhibitory effect of this compound could be inferred from cellular assays that measure the amount of active Gli available to bind to such a probe.

Advanced Microscopic Imaging Techniques

The fluorescent nature of this compound makes it an excellent probe for advanced microscopic imaging techniques, allowing for the visualization of the Smoothened receptor in cells. Confocal microscopy, which provides high-resolution optical images with depth selectivity, can be used to determine the subcellular localization of this compound binding. researchgate.netevidentscientific.com

For example, by treating live or fixed cells that express the Smoothened receptor with this compound, researchers can visualize the distribution of the receptor on the plasma membrane. Furthermore, time-lapse imaging could potentially be used to track the internalization of the receptor-ligand complex, providing insights into receptor trafficking and downregulation dynamics following antagonist binding. The colocalization of the this compound signal (orange-red) with other fluorescently tagged cellular markers can provide further information about the receptor's location within specific cellular compartments. evidentscientific.com

Visualization of Specific Molecular Targets and Cellular Structures

The primary application of this compound in in vitro research is the visualization of the Smoothened receptor. As a fluorescently labeled antagonist, this compound enables researchers to directly observe the binding of the IHR-1 ligand to the heptahelical bundle of the Smo protein. This is instrumental in studies aimed at understanding the molecular mechanisms of the Hedgehog pathway and in the development of therapeutic agents that target this pathway.

In cellular imaging, this compound can be used to label cells expressing the Smo receptor. Flow cytometry analysis of cells treated with this compound can quantify the binding of the probe and can be used in competition assays to screen for other potential Smo antagonists. For instance, the binding of this compound to Smo-expressing cells can be competed off by unlabeled Smo antagonists like SAG, but not by ligands that bind to other domains of the receptor, confirming the specificity of the interaction. This allows for the precise localization and quantification of Smo receptors on the cell surface.

High-Resolution Imaging Approaches with this compound

While the Cy3 fluorophore is generally suitable for various high-resolution imaging techniques, specific applications of this compound in super-resolution microscopy have not been extensively documented. However, the inherent brightness and photostability of the Cy3 dye suggest the potential for this compound to be used in advanced imaging modalities to study the subcellular localization and dynamics of the Smoothened receptor with high precision.

Biochemical and Molecular Interaction Studies

The design of this compound as a specific ligand-fluorophore conjugate makes it a powerful tool for a range of biochemical and molecular interaction studies focused on the Smoothened receptor.

Protein Labeling and Tracking Applications

This compound serves as a highly specific probe for labeling and tracking the Smoothened protein. Its primary use in this context is to monitor the direct interaction between the IHR-1 moiety and the Smo receptor. This is particularly valuable in understanding the pharmacology of Smo antagonists and in the development of new drugs targeting the Hedgehog pathway.

The fluorescent properties of the Cy3 tag allow for the real-time visualization of this interaction in live cells, providing insights into the kinetics and localization of Smo receptor binding. This application is crucial for validating the target engagement of potential therapeutic compounds in a cellular context.

ApplicationDescription
Smoothened Receptor Labeling This compound is used to specifically label and visualize the Smoothened receptor in fixed and live cells.
Competition Binding Assays The probe is utilized in flow cytometry-based competition assays to identify and characterize new Smoothened antagonists.
Target Engagement Studies It allows for the direct visualization of a drug candidate's binding to its intended target protein within a cellular environment.

Nucleic Acid Labeling and Hybridization Studies (e.g., FISH, FRET)

There is no current evidence to suggest that this compound is used for nucleic acid labeling or in hybridization studies such as Fluorescence In Situ Hybridization (FISH). The molecule is designed to bind specifically to the Smoothened protein and lacks the chemical moieties required for nucleic acid intercalation or covalent labeling.

Similarly, while the Cy3 fluorophore is a common component of Förster Resonance Energy Transfer (FRET) pairs, there are no documented studies that utilize this compound in FRET-based assays to study molecular interactions.

Analysis of Membrane Interactions and Effects on Membrane-Protein Dynamics

As this compound's target, the Smoothened receptor, is a transmembrane protein, studies involving this probe inherently touch upon membrane protein dynamics. The binding of this compound to Smo can be used to investigate the conformational changes and localization of the receptor within the cell membrane. However, there is no indication that this compound is used for the general analysis of lipid membrane interactions or the dynamics of other membrane proteins. Its utility is confined to its specific interaction with the Smoothened receptor.

Ihr Cy3 Utilization in in Vivo Preclinical Research Models

Applications in Model Organisms for Pathway Investigation

Preclinical models, such as zebrafish and mammalian systems, are crucial for investigating biological pathways relevant to human health and disease. Fluorescent dyes like Cy3 facilitate the visualization and tracking of molecular events in these living systems.

Zebrafish (Danio rerio) have emerged as a valuable model organism due to their optical transparency during larval stages, which allows for high-resolution in vivo visualization of biological processes mdpi.com. Their extensive genomic and functional conservation with humans, coupled with advanced genetic tools, makes them suitable for studying host-pathogen interactions, embryogenesis, and the immune system mdpi.com.

Mouse models are widely used in preclinical research due to the high conservation of most biological processes between mice and humans, making them a primary organism for studying human gene functions and disease mechanisms embopress.orgnih.govmdpi.com. Genetically engineered mouse models are particularly valuable for investigating mammary cancers in vivo under genetically controlled and immune-competent conditions, facilitating the identification of human tumor features and the effects of mutations on pathway activation nih.gov.

Although direct research findings on IHR-Cy3 in mammalian preclinical models for pathway analysis are not extensively documented, Cy3 and Cy5 dyes are known for their high extinction coefficients, making them suitable for intracellular sensitive peptide localization experiments and common for peptide labeling . Pathway-based gene set enrichment analysis (GSEA) approaches, which can utilize data from fluorescently labeled molecules, are employed to overcome limitations of biased single-gene analysis in mammalian models, enabling a more comprehensive understanding of inflammatory processes and other pathways embopress.org. The ability of Cy dyes to be bonded to nucleic acids, peptides, and proteins by their reactive groups underscores their general utility in such investigations .

Methodological Considerations for In Vivo Fluorescence Imaging

The effective utilization of fluorescent compounds like this compound in in vivo preclinical research necessitates careful consideration of imaging methodologies, particularly regarding tissue penetration and biodistribution.

Fluorescence imaging in living organisms presents challenges due to tissue autofluorescence and light scattering, which can limit the depth of penetration and signal-to-noise ratio fluorofinder.com. Cy3, with its emission in the greenish-yellow visible spectrum (around 570 nm), is suitable for surface-level imaging or in transparent models like zebrafish larvae creative-diagnostics.commdpi.com.

For deep tissue imaging, near-infrared (NIR) fluorophores (emission maxima typically 700–1400 nm) offer significant advantages over visible light dyes like Cy3 creative-diagnostics.comfluorofinder.com. NIR light is less prone to scattering and absorption by biological components (e.g., hemoglobin, water) compared to visible light, leading to improved photon penetration into tissues and reduced cellular autofluorescence fluorofinder.com. Common NIR cyanine (B1664457) dyes include Cy5, Cy5.5, and Cy7, which have excitation and emission maxima at longer wavelengths creative-diagnostics.com. For example, Cy5 has an excitation wavelength of about 650 nm and emission at approximately 670 nm, while Cy5.5 emits around 694 nm and Cy7 around 776 nm creative-diagnostics.com. These properties enable non-invasive visualization of biological processes deep within tissues with minimal background interference and enhanced sensitivity creative-diagnostics.comfluorofinder.com. Therefore, while Cy3-based compounds like this compound are valuable for applications where depth is not a primary concern or in transparent models, NIR dyes are generally preferred for deep tissue in vivo imaging in mammalian models.

Biodistribution analysis is critical for understanding how an imaging agent or therapeutic compound distributes within an animal model, providing insights into its pharmacokinetics and targeting efficiency e-century.usnih.gov. Fluorescent dyes, when conjugated to specific molecules or encapsulated within nanoparticles, can be tracked in vivo to determine their accumulation in various organs and tissues.

General strategies for biodistribution analysis using fluorescent agents in animal models often involve intravenous administration followed by imaging at different time points, and subsequent ex vivo analysis of excised organs e-century.usnih.gov. For many intravenously administered nanoparticles and imaging agents, including some cyanine dye-loaded nanoparticles, a typical biodistribution pattern involves significant accumulation in the liver and spleen, which are part of the reticuloendothelial system responsible for clearing foreign particles e-century.usnih.govresearchgate.net. Other tissues generally show lower accumulation nih.gov. For instance, studies using [99mTc]Tc-phytate nanoparticles in mouse models showed pronounced uptake in inflamed muscle compared to non-inflamed muscle, alongside high uptake in the liver and spleen e-century.us. While specific biodistribution data for this compound is not detailed in the provided sources, the principles of biodistribution analysis for fluorescent compounds and nanoparticles would apply, involving systemic administration and subsequent quantification of fluorescence in target tissues and organs over time.

Future Directions and Emerging Research Frontiers for Ihr Cy3

Development of Next-Generation IHR-Cy3 Probes with Enhanced Characteristics

The evolution of fluorescent probes is driven by the demand for greater sensitivity and stability in biological imaging. Future research is focused on creating next-generation this compound probes with superior performance. Advancements in fluorescent dye technology are leading to the development of fluorophores that are brighter and more photostable than conventional Cy3. nih.gov Engineered variants of Cy3 dyes with improved photostability enable longer imaging sessions without substantial signal decay. frontiersin.org The goal is to synthesize this compound analogues with increased quantum yield and resistance to photobleaching, which would be particularly advantageous for long-term live-cell imaging and single-molecule tracking experiments.

Furthermore, innovative labeling strategies and conjugation chemistries are being explored to expand the types of biomolecules that can be efficiently labeled. frontiersin.org Research efforts may also focus on modifying the linker between the IHR antagonist and the Cy3 dye. Optimizing the linker could fine-tune the probe's solubility, cell permeability, and steric interaction with its target, Smoothened, potentially leading to higher affinity and specificity. The development of alternatives to Cy3, such as Alexa Fluor 555, which is generally more fluorescent and photostable, provides another avenue for creating more robust probes for imaging and flow cytometry applications. researchgate.net

Integration with Advanced High-Throughput Screening Platforms for Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) are cornerstones of modern drug discovery, allowing for the rapid assessment of thousands of compounds. wikipedia.org this compound is well-suited for integration into these automated platforms to identify new modulators of the Hedgehog signaling pathway. In HTS assays, this compound can be used in competitive binding assays where its displacement from the Smoothened (Smo) receptor by a test compound results in a measurable change in fluorescence. Fluorescent probes offer a safer and often more versatile alternative to traditional radioligands in such screening assays. celtarys.comresearchgate.net

The advantages of using fluorescent probes in GPCR assays include the ability to obtain real-time data on receptor-ligand interactions. celtarys.com HCS platforms, which combine automated microscopy with sophisticated image analysis, can leverage this compound to visualize the effects of candidate drugs on Smoothened localization and trafficking within the cell. wikipedia.org For example, screens could identify compounds that not only block Smoothened activity but also induce its internalization or degradation, providing a richer dataset than simple binding assays. The integration of this compound with HTS/HCS systems, which feature fluid handlers, robotics, and advanced imaging devices, forms a powerful pipeline for discovering novel therapeutics targeting the Hh pathway. wikipedia.org

Screening PlatformApplication of this compoundPotential Outcome
High-Throughput Screening (HTS) Fluorescence Polarization (FP) or FRET-based competitive binding assays.Identification of new small molecules that bind to the Smoothened receptor.
High-Content Screening (HCS) Automated fluorescence microscopy to track this compound bound to Smoothened.Characterization of compound effects on Smoothened subcellular localization, clustering, and trafficking.
Fragment-Based Screening Real-time monitoring of this compound binding in the presence of chemical fragments.Discovery of novel chemical fragments that can be developed into potent Smoothened modulators.

Computational Modeling and Simulation of this compound Interactions

Computational methods are becoming indispensable for understanding the molecular interactions of fluorescent probes. mdpi.com Molecular dynamics (MD) simulations can provide atomistic-level insights into the binding of this compound to the Smoothened receptor, a complex transmembrane protein. nih.gov These simulations can model the probe's orientation within the binding pocket and predict how its dynamics are influenced by the surrounding lipid bilayer. mdpi.com Such studies are crucial for interpreting experimental data and for the rational design of next-generation probes with improved binding kinetics.

Accurate modeling of the fluorophore itself is also a key research area. Methods like the atomic transition charge model offer a highly accurate and cost-effective way to calculate the excitonic coupling and simulate the optical properties of cyanine (B1664457) dyes like Cy3. mdpi.com By combining molecular docking, MD simulations, and quantum mechanical calculations, researchers can build a comprehensive model of this compound's behavior. This computational approach can predict the probe's spectral properties in different environments, guide modifications to enhance its fluorescence, and elucidate the precise mechanism by which it antagonizes Smoothened function.

Modeling TechniqueResearch Focus for this compoundScientific Insight
Molecular Dynamics (MD) Simulation Simulating this compound bound to the Smoothened receptor within a lipid bilayer.Understanding binding stability, conformational changes, and the influence of the membrane environment. nih.gov
Quantum Mechanics (QM) Calculating the electronic structure and transition properties of the Cy3 fluorophore.Predicting absorption/emission spectra and optimizing the photophysical properties of the probe.
Molecular Docking Predicting the preferred binding pose of this compound within the Smoothened binding site.Identifying key amino acid residues involved in the interaction and guiding rational drug design.

Expanding Research Applications beyond Hedgehog Signaling Contexts

While this compound is designed as a specific antagonist for the Hedgehog pathway, its properties as a fluorescent ligand for a G protein-coupled receptor (GPCR) open up applications in broader biophysical research. celtarys.com The probe can be used as a tool to study the general principles of GPCR dynamics and organization within the plasma membrane. nih.gov Advanced fluorescence microscopy techniques can utilize this compound to investigate the behavior of Smoothened as a model GPCR.

For instance, super-resolution microscopy can visualize the nanoscale clustering of this compound-bound Smoothened receptors, revealing how their spatial organization changes in response to cellular signals. nih.gov Fluorescence Correlation Spectroscopy (FCS) can measure the diffusion dynamics of the probe-receptor complex, providing data on receptor oligomerization and confinement within specific membrane microdomains. frontiersin.org Furthermore, Förster Resonance Energy Transfer (FRET) studies, using this compound as either a donor or acceptor, can probe interactions between Smoothened and other membrane proteins in living cells. nih.govnih.gov These approaches use the specific binding of this compound not just to report on Hedgehog signaling, but as a precise anchor point to explore the complex life of a GPCR in its native cellular environment. nih.gov

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for initial studies involving IHR-Cy3?

  • Methodological Answer : Employ frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure objectives. For feasibility, ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize controlled variables (e.g., solvent systems, temperature) and include replication arms to validate reproducibility . Preliminary literature reviews should identify gaps in existing synthesis protocols or biological applications of this compound .

Q. How can researchers ensure accurate characterization of this compound in spectroscopic studies?

  • Methodological Answer : Combine complementary techniques (e.g., NMR, HPLC-MS, UV-Vis spectroscopy) to cross-validate structural and purity data. Reference established protocols from primary literature, and calibrate instruments using standardized controls. Document deviations rigorously to enable replication .

Q. What strategies are recommended for formulating hypotheses about this compound’s mechanism of action?

  • Methodological Answer : Derive hypotheses from systematic literature reviews, focusing on structurally analogous compounds. Use deductive reasoning to link observed properties (e.g., fluorescence intensity, binding affinity) to mechanistic models. Justify hypotheses using foundational studies in peer-reviewed journals, ensuring alignment with ethical guidelines .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound studies, such as inconsistent fluorescence yields across experiments?

  • Methodological Answer : Conduct iterative analysis to identify confounding variables (e.g., batch-to-batch reagent variability, photobleaching). Apply triangulation by comparing results from multiple methodologies (e.g., fluorimetry vs. microscopy). Use quality assessment matrices (Table 1) to rank data reliability based on study design (e.g., controlled vs. observational) and methodological rigor .

Q. What steps are necessary to optimize this compound synthesis for high reproducibility in cross-disciplinary studies?

  • Methodological Answer : Implement Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst concentration, reaction time). Validate protocols through independent replication by collaborating labs. Document deviations in a shared repository with metadata (e.g., environmental conditions, equipment calibration logs) .

Q. How can researchers integrate this compound into complex biological systems while minimizing off-target effects?

  • Methodological Answer : Use computational modeling (e.g., molecular docking, QSAR) to predict interaction sites. Validate in vitro with competitive binding assays and in silico simulations. Establish negative controls (e.g., scrambled sequences or inert analogs) to isolate target-specific activity. Reference ethical guidelines for in vivo testing, including IRB approvals .

Methodological Frameworks and Tools

Framework/ToolApplication in this compound ResearchReference
PICOT Structuring hypotheses for biological efficacy studies
FINER Criteria Evaluating feasibility of synthesis scalability
Quality Assessment Matrix Ranking data reliability in conflicting studies
DoE Optimizing reaction conditions for reproducibility

Ethical and Compliance Considerations

  • Informed Consent : Adapt WHO-informed consent templates for studies involving human subjects, ensuring clarity on this compound’s experimental use .
  • Data Sharing : Comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.